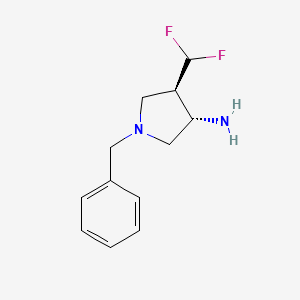

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is “(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine” and its molecular formula is C12H16F2N2 .

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc. The InChI code for this compound is 1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1 .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, etc. The compound is a liquid at normal storage temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of complexes involving pyrrolidine derivatives indicate the importance of these compounds in the formation of complexes with specific structural features. These complexes are linked by hydrogen bonds, which are essential for their stability and function (Amirnasr, Schenk, & Meghdadi, 2002).

Fundamental Structural Unit

Pyrrolidine and its derivatives serve as fundamental structural units for many crucial biological molecules, including heme and chlorophyll. The synthesis of pyrrolidine derivatives often involves the condensation of amines with carbonyl-containing compounds, highlighting their versatility and utility in organic synthesis (Anderson & Liu, 2000).

Luminescent Materials

Research into 3D lanthanide-cadmium heterometal-organic frameworks involving pyrrolidine derivatives demonstrates their potential in creating materials with luminescent properties. These compounds exhibit chemical stability and selective luminescent sensing, indicating their applicability in materials science and sensor technology (Ding et al., 2017).

Organic Synthesis

The development of novel synthetic methodologies using pyrrolidine derivatives showcases their role in advancing organic synthesis. These methodologies include the synthesis of 3,4-disubstituted pyrrolidine derivatives through dipolar cycloaddition reactions, demonstrating the versatility of pyrrolidine derivatives in constructing complex organic molecules (Liang, 2012).

Catalytic Applications

Research on the catalytic hydroxylation of benzylic CH2 groups using water as a green oxidant highlights the potential of pyrrolidine derivatives in catalysis. This work demonstrates the use of chiral ligands derived from pyrrolidines to achieve high enantioselectivity in the hydroxylation of organic substrates, underscoring their importance in asymmetric synthesis (Ottenbacher, Talsi, & Bryliakov, 2020).

Eigenschaften

IUPAC Name |

(3S,4R)-1-benzyl-4-(difluoromethyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXCFTWJGQNMIP-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2573599.png)

![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)

![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)

![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)

![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)

![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)